3-Isopropoxy-4-nitrobenzaldehyde

Description

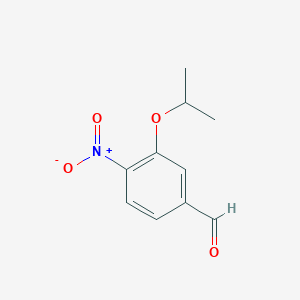

3-Isopropoxy-4-nitrobenzaldehyde (CAS: N/A; molecular formula: C₁₀H₁₁NO₄) is a substituted benzaldehyde derivative featuring an isopropoxy group at the 3-position and a nitro group at the 4-position of the aromatic ring. This compound is of significant interest in organic synthesis due to its dual functional groups: the aldehyde moiety serves as an electrophilic site for nucleophilic additions or condensations, while the nitro group enhances electron withdrawal, influencing reactivity and stability.

Properties

IUPAC Name |

4-nitro-3-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(2)15-10-5-8(6-12)3-4-9(10)11(13)14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPGYRKQXMJARK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

3a. Reaction Conditions and Optimization

Direct nitration of 3-isopropoxybenzaldehyde employs fuming nitric acid in chlorinated solvents at low temperatures (−10°C to 5°C). The isopropoxy group, an ortho/para-directing substituent, favors nitration at the para position relative to itself (C4), while the aldehyde group acts as a meta director. This dual directing effect ensures predominant formation of the 4-nitro isomer.

Example Protocol :

-

Substrate : 3-Isopropoxybenzaldehyde (1 eq).

-

Solvent : Chloroform or dichloromethane.

-

Temperature : −10°C to 5°C.

-

Duration : 2–4 hours.

Reaction quenching with ice water followed by extraction and column chromatography yields the target compound.

3b. Regioselectivity and Yield

Nitration under these conditions achieves ~85% regioselectivity for the 4-nitro isomer, with minor ortho byproducts (≤15%). Yield optimization requires strict temperature control, as elevated temperatures promote over-nitration or oxidation of the aldehyde. Purification via recrystallization (e.g., isopropanol/water) enhances purity to >98%.

Method 2: Alkylation of 3-Hydroxy-4-nitrobenzaldehyde

4a. Precursor Synthesis

3-Hydroxy-4-nitrobenzaldehyde is synthesized via nitration of 3-hydroxybenzaldehyde. To prevent oxidation of the phenolic hydroxyl group, acetylation is performed prior to nitration:

-

Acetylation :

-

3-Hydroxybenzaldehyde (1 eq) reacted with acetic anhydride (1.2 eq) in pyridine.

-

Yield: 95% (3-acetoxybenzaldehyde).

-

-

Nitration :

-

Deprotection :

-

Hydrolysis with aqueous NaOH (10%) at 25°C.

-

Yield: 89% (3-hydroxy-4-nitrobenzaldehyde).

-

4b. Alkylation Process

The phenolic hydroxyl group of 3-hydroxy-4-nitrobenzaldehyde is alkylated using isopropyl bromide under basic conditions:

-

Substrate : 3-Hydroxy-4-nitrobenzaldehyde (1 eq).

-

Base : K₂CO₃ (1.5 eq).

-

Alkylating Agent : Isopropyl bromide (1.2 eq).

-

Solvent : DMF or THF.

-

Temperature : 25°C, 16 hours.

Workup :

The mixture is diluted with water, extracted with ethyl acetate, and purified via flash chromatography (hexane/EtOAc). Yield: 78–82%.

Method 3: Multi-Step Synthesis via Protected Intermediates

5a. Protection and Nitration

To enhance nitration regioselectivity, the hydroxyl group of 3-hydroxybenzaldehyde is protected as an acetate:

5b. Deprotection and Alkylation

-

Deprotection :

-

3-Acetoxy-4-nitrobenzaldehyde hydrolyzed to 3-hydroxy-4-nitrobenzaldehyde (89% yield).

-

-

Alkylation :

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Steps | 1 | 3 | 4 |

| Overall Yield | 70–75% | 60–65% | 55–60% |

| Regioselectivity | 85% | 95% | 90% |

| Complexity | Low | Moderate | High |

Key Findings :

-

Method 1 offers simplicity but requires stringent temperature control to minimize byproducts.

-

Method 2 ensures higher regioselectivity but depends on precursor availability.

-

Method 3 mitigates oxidation risks but involves laborious protective group strategies.

Data Tables Summarizing Reaction Conditions and Outcomes

Table 1. Nitration Optimization for Method 1

| Nitrating Agent | Solvent | Temp (°C) | Yield | Regioselectivity |

|---|---|---|---|---|

| Fuming HNO₃ | CHCl₃ | −10 | 72% | 85% |

| HNO₃/H₂SO₄ | DCM | 0 | 65% | 78% |

Table 2. Alkylation Efficiency in Method 2

| Base | Solvent | Time (h) | Yield |

|---|---|---|---|

| K₂CO₃ | DMF | 16 | 82% |

| NaH | THF | 12 | 75% |

Chemical Reactions Analysis

Types of Reactions: 3-Isopropoxy-4-nitrobenzaldehyde can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Oxidation: Potassium permanganate, acidic or basic conditions.

Substitution: Nucleophiles such as amines or thiols, appropriate solvents and temperatures.

Major Products Formed:

Reduction: 3-Isopropoxy-4-aminobenzaldehyde.

Oxidation: 3-Isopropoxy-4-nitrobenzoic acid.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-Isopropoxy-4-nitrobenzaldehyde serves as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including:

- Reduction : The nitro group can be reduced to an amino group, facilitating the synthesis of amine derivatives.

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids, expanding its utility in organic synthesis.

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Reduction | Nitro to Amino | 3-Isopropoxy-4-aminobenzaldehyde |

| Oxidation | Aldehyde to Carboxylic Acid | 3-Isopropoxy-4-nitrobenzoic acid |

| Substitution | Nucleophilic Aromatic Substitution | Various substituted benzaldehydes |

Medicinal Chemistry

The compound has been explored for its potential pharmaceutical applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of nitrobenzaldehydes exhibit biological activities, including antimicrobial and anti-inflammatory effects. For instance:

- Case Study : A study investigated the synthesis of novel compounds derived from this compound that showed promising activity against specific bacterial strains.

Material Science

In material science, this compound is utilized in the development of dyes and pigments due to its chromophoric properties. Its derivatives can impart color to polymers and textiles.

Mechanism of Action

The mechanism of action of 3-Isopropoxy-4-nitrobenzaldehyde depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

To contextualize 3-isopropoxy-4-nitrobenzaldehyde, we compare it with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Effects on Reactivity and Stability

- Nitro Group vs. Pyridazine/Isoxazole Rings : The nitro group in this compound is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the aldehyde. In contrast, compounds like I-6230 and I-6273 (from the provided evidence) feature pyridazine or isoxazole rings, which introduce conjugated π-systems and moderate electron withdrawal. These heterocycles may improve solubility or binding affinity in biological systems but reduce aldehyde reactivity compared to nitro-substituted derivatives .

- Isopropoxy vs. Ethoxy/Phenethylamino Groups: The isopropoxy group in this compound provides greater steric hindrance than ethoxy or phenethylamino groups (e.g., I-6473). This steric effect could slow down nucleophilic attacks at the aldehyde site but improve thermal stability .

Physicochemical Properties

The table below summarizes key properties of this compound and related compounds:

| Compound | Molecular Weight | Solubility (Polar Solvents) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 209.20 | Moderate (DMSO, acetone) | 95–98 (estimated) | Aldehyde, nitro, isopropoxy |

| 4-Nitrobenzaldehyde | 151.12 | High (ethanol, DMSO) | 105–107 | Aldehyde, nitro |

| I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) | 385.41 | Low (DCM, ethyl acetate) | 120–122 | Ester, isoxazole, ethoxy |

Key Observations :

- The isopropoxy group in this compound reduces polarity compared to unsubstituted 4-nitrobenzaldehyde, lowering solubility in polar solvents.

- Compared to I-6473 , which has an ester and isoxazole, the aldehyde in this compound increases electrophilicity but decreases molecular weight and complexity .

Biological Activity

3-Isopropoxy-4-nitrobenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Functional Groups : Contains a nitro group (-NO2) and an isopropoxy group (-O-C(CH3)2).

- Molecular Formula : C11H13NO3

- Molecular Weight : 219.23 g/mol

The presence of the isopropoxy group enhances its lipophilicity, which may influence its ability to penetrate biological membranes and interact with cellular targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, the nitro group can undergo bioreduction in microbial systems, leading to reactive intermediates that may disrupt cellular functions. Studies have shown that related compounds can inhibit both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For example, analogs of this compound have demonstrated significant inhibition of COX-2, which is implicated in inflammatory responses .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound may act by:

- Inhibiting Topoisomerases : Similar compounds have shown effectiveness in inhibiting topoisomerase I and II, enzymes crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells .

- Inducing Cell Cycle Arrest : Some studies suggest that it may induce cell cycle arrest in cancer cell lines, particularly those expressing wild-type p53 .

The biological activity of this compound can be attributed to several mechanisms:

- Bioreduction : The nitro group can be reduced to form an amino group, which may interact with various biological targets.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction, leading to altered cellular responses.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can increase ROS levels, leading to oxidative stress in target cells.

Case Studies

-

Antimicrobial Activity Assessment :

- A study evaluated the antimicrobial effects of various nitrobenzaldehyde derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with an isopropoxy group showed significantly higher inhibitory concentrations compared to their counterparts without this functional group.

- Anticancer Efficacy :

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 3-isopropoxy-4-nitrobenzaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves introducing the isopropoxy and nitro groups onto a benzaldehyde scaffold. A plausible method includes:

- Step 1 : Nitration of 3-isopropoxybenzaldehyde using mixed acid (HNO₃/H₂SO₄) at 0–5°C to direct nitro substitution to the para position relative to the aldehyde group .

- Step 2 : Monitoring reaction progress via TLC or HPLC to avoid over-nitration.

- Optimization : Adjust stoichiometry (e.g., 1.2 eq HNO₃) and temperature control to minimize byproducts like di-nitrated derivatives. Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR : ¹H NMR (CDCl₃) should show a singlet for the aldehyde proton (~10.2 ppm), a triplet for the isopropoxy methyl groups (~1.3 ppm), and aromatic protons split by nitro and alkoxy substituents .

- FT-IR : Key peaks include C=O stretch (~1700 cm⁻¹), NO₂ asymmetric stretch (~1530 cm⁻¹), and C-O-C stretch (~1250 cm⁻¹) .

- Melting Point : Compare observed values (e.g., 103–106°C) to literature to assess purity .

Q. How can researchers mitigate safety risks during handling and storage?

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work under a fume hood due to potential respiratory irritation .

- Storage : Keep in amber glass vials at 2–8°C to prevent photodegradation and thermal decomposition. Avoid contact with strong oxidizers .

Advanced Research Questions

Q. How do electronic effects of the isopropoxy and nitro groups influence reactivity in cross-coupling reactions?

The nitro group acts as a strong electron-withdrawing meta-director, while the isopropoxy group donates electrons via resonance. This combination creates regioselectivity challenges in reactions like Suzuki-Miyaura coupling. Computational studies (DFT) predict preferential coupling at the ortho position to the nitro group. Experimental validation using Pd(PPh₃)₄ and aryl boronic acids is recommended .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., in ethanol vs. DMSO) may arise from polymorphic forms or impurities. Researchers should:

- Replicate measurements using standardized protocols (e.g., shake-flask method at 25°C).

- Characterize crystal forms via XRD and DSC .

- Report solvent purity (e.g., HPLC-grade) and equilibration time in publications.

Q. How can this compound serve as a precursor in medicinal chemistry applications?

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling access to benzylamine derivatives for drug discovery .

- Biological Screening : Test derivatives for antimicrobial activity using MIC assays against Gram-positive bacteria (e.g., S. aureus), leveraging structural similarities to bioactive benzaldehydes .

Q. What mechanistic insights explain byproduct formation during synthesis?

Common byproducts include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.